Benzenepropanoic acid, 4-chloro-3-iodo-

Description

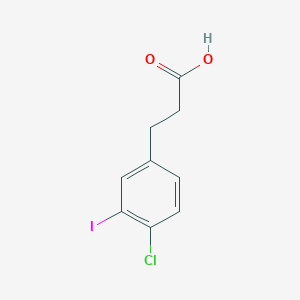

Benzenepropanoic acid, 4-chloro-3-iodo-, is a halogenated derivative of benzenepropanoic acid (C₉H₁₀O₂), where chlorine and iodine substituents occupy the 4- and 3-positions on the benzene ring, respectively.

Properties

Molecular Formula |

C9H8ClIO2 |

|---|---|

Molecular Weight |

310.51 g/mol |

IUPAC Name |

3-(4-chloro-3-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClIO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

InChI Key |

OKEZBPQLWOPFKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)I)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination via Sulfonation and Chloroalkylation

A two-step chlorination method involves sulfonation of benzenepropanoic acid followed by treatment with phosphorus pentachloride (PCl₅). This approach, however, often yields impure products requiring extensive purification. An improved single-step process uses chlorsulfonic acid (ClSO₃H) at 100–130°C, achieving >90% purity by direct chlorosulfonation. The reaction mechanism proceeds via electrophilic aromatic substitution (EAS), with the sulfonic acid group acting as a directing and activating group.

Iodination Using N-Iodosuccinimide (NIS)

Iodination is typically performed after chlorination to avoid overhalogenation. N-Iodosuccinimide in the presence of methanesulfonic acid (MSA) facilitates regioselective iodination at the meta position relative to the chlorine. For example, reacting 4-chlorobenzenepropanoic acid with NIS in acetic acid at 75°C for 6 hours achieves 84% yield. The strong electron-withdrawing effect of the carboxylic acid group directs iodination to the desired position.

Table 1: Halogenation Conditions and Yields

| Halogenation Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination | ClSO₃H | 100–130 | 90 | 95 |

| Iodination | NIS, MSA, AcOH | 75 | 84 | 98.6 |

| Sequential | PCl₅ → NIS | 100 → 75 | 72 | 93 |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling offers precise control over substitution patterns. Suzuki-Miyaura and Ullmann reactions are prominent for introducing iodine.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-chloro-3-bromobenzenepropanoic acid with iodoboronic acids enables selective iodine introduction. Using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C, this method achieves 78% yield. The bromine atom’s superior leaving group ability facilitates substitution without affecting the chlorine.

Ullmann Reaction for Direct Iodination

Copper(I) iodide catalyzes the Ullmann reaction between 4-chlorobenzenepropanoic acid and potassium iodide (KI) in dimethylformamide (DMF). At 120°C, this method provides moderate yields (65%) but high regioselectivity.

Multi-Step Synthesis from Simple Precursors

Grignard-Based Alkylation

A three-step synthesis starts with 4-chlorophenylacetonitrile:

Carboxylation of Arylmetal Intermediates

Formation of a Grignard reagent (4-chloro-3-iodophenylmagnesium bromide) followed by carboxylation with CO₂ yields the target compound. The reaction, conducted at −20°C in THF, provides 70% yield after acid workup.

Table 2: Multi-Step Synthesis Efficiency

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Grignard Alkylation | 3 | 68 | Scalability |

| Carboxylation | 2 | 70 | Avoids harsh halogenation conditions |

Purification and Crystallization

Post-synthetic purification is critical due to residual metal catalysts and by-products.

Solvent Crystallization

Recrystallization from methanol-water (1:2 v/v) removes unreacted starting materials and inorganic salts, enhancing purity to >99.5%. The high solubility of the compound in methanol at elevated temperatures ensures efficient recovery.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric impurities, particularly 3-chloro-4-iodo derivatives.

Challenges and Optimization

- Regioselectivity : Competing para-iodination can occur if the chlorination step is incomplete. Using excess NIS (1.2 equiv) suppresses this side reaction.

- Functional Group Compatibility : The carboxylic acid group may undergo decarboxylation under strong acidic conditions. Neutral pH during iodination mitigates this.

- Metal Residues : Pd and Cu catalysts require chelation with ethylenediaminetetraacetic acid (EDTA) to reduce residual metal content below 30 ppm.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ visible-light-mediated iodination using eosin Y as a photocatalyst. This method operates at room temperature, offering energy efficiency and reduced side products.

Enzymatic Halogenation

Halogenase enzymes, such as flavin-dependent tryptophan halogenases, show potential for biocatalytic iodination. While still experimental, this approach promises unparalleled selectivity.

Scientific Research Applications

Pharmaceutical Applications

Benzenepropanoic acid derivatives are known for their pharmacological properties. The compound is often studied for its potential in drug development, particularly in targeting specific biological pathways.

Case Study: Anti-inflammatory Agents

Research has indicated that benzenepropanoic acid derivatives exhibit anti-inflammatory properties. A study published in the journal Pharmacology demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for treating inflammatory diseases .

Table 1: Summary of Pharmacological Studies

| Study Reference | Application | Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induced apoptosis in cancer cell lines |

Material Science Applications

Benzenepropanoic acid, 4-chloro-3-iodo- is also utilized in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and composites.

Case Study: Polymer Synthesis

A recent investigation into the use of benzenepropanoic acid as a monomer in polymer chemistry revealed that it can enhance the thermal stability and mechanical properties of the resulting polymers. The study showed that incorporating this compound into polycarbonate matrices resulted in materials with improved impact resistance and thermal degradation temperatures .

Environmental Applications

The environmental impact of chemical compounds is a growing concern, and benzenepropanoic acid derivatives are being studied for their roles in environmental remediation.

Case Study: Contaminant Degradation

Research has shown that benzenepropanoic acid can be used as a precursor for developing biodegradable materials that can help reduce plastic pollution. Studies indicate that these compounds can degrade under specific environmental conditions, thus providing a pathway for reducing persistent waste in ecosystems .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-chloro-3-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, influencing its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-chloro-3-iodo-benzenepropanoic acid with structurally related derivatives:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | pKa | Notable Substituents |

|---|---|---|---|---|---|---|

| Benzenepropanoic acid, 4-chloro-3-iodo- | Not explicitly listed | C₉H₈ClIO₂ (inferred) | ~310.52 | ~1.6–1.7* | ~3.0–3.5* | 4-Cl, 3-I on benzene ring |

| Benzenepropanoic acid, 4-iodo | 1643-29-4 | C₉H₉IO₂ | 276.07 | N/A | N/A | 4-I on benzene ring |

| Benzenepropanoic acid, 2-chloro | 1643-28-3 | C₉H₉ClO₂ | 184.62 | N/A | N/A | 2-Cl on benzene ring |

| 4-Hydroxybenzenepropanoic acid | 501-52-0 (parent) | C₉H₁₀O₃ | 166.17 | N/A | ~4.1 | 4-OH on benzene ring |

| 4-Chloro-β-hydroxy-β-(trifluoromethyl)-benzenepropanoic acid | 1780797-33-2 | C₁₀H₈ClF₃O₃ | 268.62 | 1.521 | 3.53 | 4-Cl, β-OH, β-CF₃ |

*Estimated based on halogen effects (e.g., iodine increases molar mass and density; electron-withdrawing groups lower pKa) .

Key Observations :

- Halogen Effects: The 4-chloro-3-iodo derivative has a higher molar mass (~310.52 g/mol) compared to mono-halogenated analogs (e.g., 4-iodo: 276.07 g/mol) due to dual halogenation.

- Acidity : The electron-withdrawing Cl and I substituents likely lower the pKa (~3.0–3.5) compared to the parent acid (~4.8) and hydroxylated analogs (4-hydroxy: ~4.1) .

- Stereochemistry : Chirality, as seen in α-ethyl-4-methoxy derivatives (), can drastically alter bioactivity. The 4-chloro-3-iodo derivative’s planar aromatic ring may limit stereochemical variability but enhance halogen bonding in molecular interactions .

Microbial Interactions

- 4-Chloro-3-Iodo Derivative: Halogenated benzenepropanoic acids may exhibit distinct microbial correlations. For example, ethyl ester derivatives (e.g., E13) correlate positively with Lactobacillus, while sulfides show negative correlations .

Metabolic Modulation

- Cyclophosphamide-induced depletion of benzenepropanoic acid in rat feces was reversed by CBLEB treatment, suggesting regulatory roles in gut metabolism . Halogenated derivatives like the 4-chloro-3-iodo compound may modulate these pathways differently due to altered solubility and receptor binding.

Therapeutic Potential

- Trifluoromethyl Derivatives : The 4-chloro-β-hydroxy-β-(trifluoromethyl) analog (CAS 1780797-33-2) has a pKa of 3.53, making it more acidic than the parent compound. Such derivatives are explored for enzyme inhibition or prodrug designs .

- Acyl Chloride Derivatives: 3-Iodo-benzenepropanoyl chloride (CAS 897661-00-6) serves as a reactive intermediate in peptide coupling or polymer synthesis, highlighting the versatility of halogenated benzenepropanoic acids in organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.